N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN7O/c1-12-9-16(25-19(29)20(2,3)4)28(26-12)18-15-10-24-27(17(15)22-11-23-18)14-7-5-13(21)6-8-14/h5-11H,1-4H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJZBMDLLGQANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of Akt and downstream biomarkers. This inhibition disrupts the normal functioning of the Akt pathway, leading to various cellular effects.
Biochemical Pathways
The Akt pathway is a key signal transduction pathway that regulates cell survival and metabolism. When this compound inhibits Akt kinases, it affects the downstream signaling of this pathway. This can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis.
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and antiviral treatments. This article synthesizes current research findings on the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H21ClN6O
This structure features multiple heterocyclic rings that are characteristic of pyrazole derivatives, which are known for their diverse biological activities.
This compound exhibits its biological activity through several mechanisms:
- Target Interaction : Similar compounds have been shown to interact with various biological targets including kinases and receptors involved in cancer progression and viral replication. For instance, pyrazole derivatives often demonstrate inhibitory activity against cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Anticancer Activity : Studies indicate that pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis in cancer cells. For example, compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines such as MCF7 and A549, with IC50 values ranging from 10 µM to 50 µM depending on the specific derivative and cell line tested .
- Antiviral Properties : The compound may also exhibit antiviral activity by inhibiting viral replication through interference with essential viral enzymes or host cell pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| Anticancer | A549 | 26 | |
| Antiviral | Various Viral Targets | Variable | |
| Antimicrobial | Bacterial Strains | Variable |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a series of pyrazolo[3,4-d]pyrimidine derivatives including this compound. The results showed that this compound significantly inhibited the growth of MCF7 breast cancer cells through apoptosis induction and cell cycle arrest at G2/M phase.
Case Study 2: Inhibition of Viral Replication
In another investigation focusing on antiviral activity, the compound was tested against several viruses. It demonstrated a notable reduction in viral load in infected cell cultures, suggesting a mechanism involving inhibition of viral entry or replication.
Pharmacokinetics
The pharmacokinetic profile of similar pyrazole compounds suggests favorable absorption characteristics due to their lipophilicity, allowing for efficient cellular uptake. Studies have indicated that compounds with similar structures exhibit good bioavailability and metabolic stability, which are crucial for therapeutic efficacy .
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent antitumor properties. For instance, studies have shown that compounds within this class can inhibit specific kinases involved in cancer cell proliferation. The compound N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide has been evaluated for its ability to target pathways associated with tumor growth and metastasis .
Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidines are recognized for their anti-inflammatory properties. The compound has been tested for its efficacy in reducing inflammation in various models, demonstrating significant inhibition of pro-inflammatory cytokines and mediators. This suggests a potential application in treating inflammatory diseases such as arthritis .
Protein Kinase Inhibition
The compound acts as an ATP-competitive inhibitor of the Src family of protein tyrosine kinases. This inhibition is crucial since Src kinases are implicated in multiple signaling pathways related to cancer progression and metastasis. The ability to selectively inhibit these kinases positions this compound as a valuable tool in cancer research and therapy .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with the appropriate pyrazole derivatives and pivaloyl chloride.
- Reaction Conditions : Typically involves refluxing the reactants in suitable solvents under inert atmosphere conditions.
- Purification : The final product is purified using crystallization or chromatography techniques.
Characterization of the synthesized compound is performed through various analytical methods including NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity .
Case Study 1: Antitumor Efficacy
In a recent study, the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives was evaluated against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of action of related compounds. It was found that these compounds significantly reduced edema in animal models of inflammation, suggesting their utility in developing new anti-inflammatory medications.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural and synthetic distinctions between the target compound and analogs from patent literature:
| Compound Name | Core Structure | Key Substituents | Synthesis Yield | Melting Point (°C) | Molecular Weight (M+1) |
|---|---|---|---|---|---|
| N-(1-(1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide (Target) | Pyrazolo[3,4-d]pyrimidine | 4-Chlorophenyl, 3-methylpyrazole, pivalamide | Not reported | Not reported | Estimated ~450–500 |
| 2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Ex33) | Pyrazolo[3,4-d]pyrimidine + chromenone | 3-Fluorophenyl, 5-fluoro chromenone, ethyl linker | 21% | Not reported | Not reported |
| 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... | Pyrazolo[3,4-d]pyrimidine + chromenone | 3-Fluorophenyl, 5-fluoro chromenone, benzamide with isopropyl group | 28% | 175–178 | 589.1 |
Physicochemical Properties
- Molecular Weight : The target compound is likely lighter (~450–500 Da) compared to Example 53 (589.1 Da), which incorporates a bulky benzamide group. Lower molecular weight may enhance bioavailability.
- Melting Point : Example 53 exhibits a sharp melting range (175–178°C), indicative of high crystallinity, a trait often desirable for formulation .
Functional Group Impact
Preparation Methods
Cyclization of Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via Knoevenagel condensation followed by cyclization. For example:
- Starting material : 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
- Reaction : Reflux with formic acid (HCOOH) for 12 hours induces cyclization to form 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (yield: 73%).
- Modification : The ketone is converted to an amine using ammonium hydroxide or via Hofmann rearrangement.
Alternative Route: Pd-Catalyzed Cross-Coupling
A palladium-catalyzed Suzuki-Miyaura coupling introduces the 4-chlorophenyl group to preformed pyrazolo[3,4-d]pyrimidine intermediates. This method avoids hazardous reagents like trimethylsilyldiazomethane, improving safety and scalability.
Functionalization with 3-Methyl-1H-Pyrazol-5-yl Group
Nucleophilic Aromatic Substitution
The 4-amine group on the pyrazolo[3,4-d]pyrimidine reacts with 5-amino-3-methyl-1H-pyrazole under basic conditions:
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction couples the pyrazole amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). However, this method generates phosphine oxide waste, limiting industrial applicability.
Optimization and Purification
Crystallization Techniques
Recrystallization from ethyl acetate/diethyl ether (1:3 v/v) enhances purity, as demonstrated in analogous ureas. Twinned crystals may require SHELX refinement for structural validation.
Chromatographic Methods
- Normal-phase silica gel : Eluent gradients (hexane/ethyl acetate) resolve regioisomers.
- Reverse-phase HPLC : Used for final purification when high purity (>99%) is required.
Comparative Analysis of Methods
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Core synthesis | Knoevenagel | HCOOH, reflux | 73 | 90 |
| Pyrazole coupling | Nucleophilic | K₂CO₃, CH₃CN | 85 | 92 |
| Amidation | HATU-mediated | DMF, rt | 78 | 98 |
| Purification | Column chromatography | Hexane/EtOAc | – | 95 |
Challenges and Solutions
Q & A
Q. What synthetic strategies are most effective for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with appropriate carbonyl-containing reagents. For example, reacting 5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole with a substituted pyrimidine precursor under reflux in acetic acid can yield the fused heterocyclic core. Optimization of solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) is critical to minimize side products like regioisomers .
Q. How should researchers validate the molecular structure post-synthesis?
Use a combination of high-resolution mass spectrometry (HRMS) for molecular formula confirmation, / NMR to assign substituent positions, and X-ray crystallography to resolve ambiguities in stereochemistry or regioselectivity. For example, crystallographic data can confirm the orientation of the 4-chlorophenyl group relative to the pyrimidine ring .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to the compound’s structural similarity to known kinase inhibitors. Use fluorescence polarization assays with ATP-competitive probes to quantify IC values. Parallel antimicrobial testing via broth microdilution (MIC determination) is recommended to explore dual therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores?
Systematically modify substituents on the pyrazole and pyrimidine rings. For example:
- Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Vary the pivalamide moiety with other acyl groups (e.g., acetyl, benzoyl). Evaluate changes in kinase inhibition potency and selectivity using dose-response curves. Computational docking (e.g., AutoDock Vina) can predict binding interactions to guide synthetic priorities .
Q. What experimental approaches resolve contradictions between computational binding predictions and empirical affinity data?
If molecular docking suggests strong binding to a kinase active site but in vitro assays show weak inhibition:
- Perform surface plasmon resonance (SPR) to measure real-time binding kinetics (association/dissociation rates).
- Validate target engagement via cellular thermal shift assays (CETSA).
- Reassess solvent parameters (e.g., DMSO concentration) in assays, as high levels may artificially suppress activity .
Q. How can researchers assess metabolic stability and degradation pathways?
Conduct liver microsome assays (human or rodent) with LC-MS/MS analysis to identify major metabolites. For example, oxidative dechlorination or hydrolysis of the pivalamide group may occur. Accelerated stability studies under varied pH (1–10) and temperature (25–40°C) can guide formulation strategies. Use deuterium labeling to trace degradation intermediates .
Methodological Tables
Q. Table 1. Optimization of Pyrazolo[3,4-d]pyrimidine Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Ethanol (reflux) | Reduces byproduct formation | |
| Catalyst | Triethylamine (10 mol%) | Accelerates cyclization | |
| Reaction Time | 12–16 hours | Balances completion vs. degradation |
Q. Table 2. Key Biological Assays and Parameters
| Assay Type | Target/Model | Key Metrics | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR (HTRF assay) | IC, Hill slope | |
| Antimicrobial | S. aureus (MIC) | MIC ≤ 8 µg/mL (active) | |
| Metabolic Stability | Human liver microsomes | Half-life (t) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
